molecular formula C15H15N5 B6335183 MFCD22988986 CAS No. 1337596-50-5

MFCD22988986

Cat. No.: B6335183
CAS No.: 1337596-50-5
M. Wt: 265.31 g/mol
InChI Key: CXRNQXFFWARLSJ-UHFFFAOYSA-N
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Description

It has a molecular formula of C15H15N5 and a molecular weight of 265.32 g/mol . This compound is a derivative of deazapurine, which is a modified purine base.

Preparation Methods

The synthesis of 6-amino-7-(5-indolinyl)-9-methyl-7-deazapurine involves several steps. One common synthetic route includes the reaction of 5-(2,3-dihydro-1H-indol-5-yl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

6-amino-7-(5-indolinyl)-9-methyl-7-deazapurine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

6-amino-7-(5-indolinyl)-9-methyl-7-deazapurine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-7-(5-indolinyl)-9-methyl-7-deazapurine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

6-amino-7-(5-indolinyl)-9-methyl-7-deazapurine can be compared with other similar compounds, such as:

The uniqueness of 6-amino-7-(5-indolinyl)-9-methyl-7-deazapurine lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various research and industrial applications.

Properties

IUPAC Name

5-(2,3-dihydro-1H-indol-5-yl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-20-7-11(13-14(16)18-8-19-15(13)20)9-2-3-12-10(6-9)4-5-17-12/h2-3,6-8,17H,4-5H2,1H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRNQXFFWARLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)NCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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